Lipophilicity and Polar Surface Area by Bromine Position
The 3-bromo (meta) isomer (CAS 887579-41-1) was compared with its 4-bromo (para, CAS 887579-54-6) positional isomer on computed physicochemical descriptors. The 3-bromo isomer exhibits a higher computed LogP of 3.49–3.50 versus the 4-bromo isomer's LogP of approximately 3.3 , indicating a ~0.2 log unit increase in lipophilicity attributable to the meta-substitution pattern. Similarly, the topological polar surface area (TPSA) differs: 41.57–41.6 Ų for the 3-bromo isomer versus a slightly lower value for the para isomer. These differences, while numerically modest, reflect the altered electronic distribution and dipole moment orientation inherent to meta-substitution, which can translate into meaningful divergence in membrane permeability and off-target binding profiles during lead optimization .
| Evidence Dimension | Computed lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP: 3.49–3.50 (two independent databases); TPSA: 41.57–41.6 Ų [1] |
| Comparator Or Baseline | 4-Bromo (para) isomer (CAS 887579-54-6): LogP ~3.3 ; TPSA differs slightly (lower) based on para-substitution geometry |
| Quantified Difference | ΔLogP ≈ +0.2 log units (3-bromo more lipophilic than 4-bromo); ΔTPSA ≈ +1–2 Ų (3-bromo slightly more polar surface area) |
| Conditions | Computed properties from multiple cheminformatics databases (MolAid, ChemSrc); predicted values, not experimentally measured LogP |
Why This Matters
The 3-bromo isomer's distinct lipophilicity–polarity balance positions it as the preferred choice when medicinal chemists require meta-substituted bromoaniline geometry to match a target binding pocket or to achieve a specific ADME profile that cannot be replicated by the ortho or para isomer.
- [1] MolAid. 3-(3-溴苯氨基)-氮杂啶-1-羧酸叔丁酯 | 887579-41-1. Computed Properties: LogP 3.3. Heavy Atom Count 19, Rotatable Bond Count 4, Ring Count 2.0, sp3 Carbon Fraction 0.5, Topological Area 41.6, HBD 1, HBA 3. View Source
